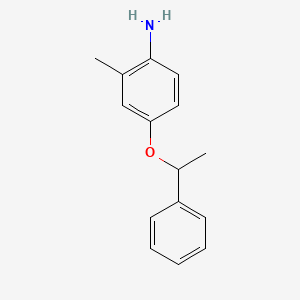
2-Methyl-4-(1-phenylethoxy)aniline
Descripción general
Descripción
2-Methyl-4-(1-phenylethoxy)aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The structure of 2-Methyl-4-(1-phenylethoxy)aniline is characterized by:
- Aniline Group : Contributes to its reactivity and potential biological activity.
- Ether Functional Group : Enhances solubility and may influence interaction with biological targets.
- Methyl and Phenylethoxy Substituents : These groups may enhance the compound's pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. Compounds with similar structures have been shown to inhibit specific signaling pathways involved in cancer progression .
Potential Pharmacological Applications
- Anti-inflammatory Properties : Analogues of substituted anilines have demonstrated the ability to modulate inflammatory responses.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the aniline group allows for hydrogen bonding with biological molecules, potentially leading to enzyme inhibition or receptor modulation.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-2-(1-phenylethyl)aniline | 70660-38-7 | Similar aniline structure; different substituents | Potential anti-inflammatory |
| 4-Isopropyl-2,6-bis(1-phenylethyl)aniline | Not available | More complex structure; potential for enhanced activity | Under investigation |
| N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | 10081-67-1 | Contains a similar phenylethyl group | Similar therapeutic applications |
The unique combination of functional groups in this compound may enhance its solubility and reactivity compared to these analogues .
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds highlights its potential:
- Inhibition Studies : In vitro studies have indicated that structurally related anilines can inhibit key enzymes involved in inflammatory pathways.
- Cancer Cell Line Testing : Analogous compounds have shown efficacy in reducing proliferation rates in various cancer cell lines, suggesting that this compound may exhibit similar properties.
Propiedades
IUPAC Name |
2-methyl-4-(1-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUICDNPUEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















